molecular formula C20H16N4O2S B2548585 N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1334371-55-9

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2548585
CAS No.: 1334371-55-9
M. Wt: 376.43
InChI Key: GFJHCTKJUJLMDZ-UHFFFAOYSA-N
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Description

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide: is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and benzo[d]thiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include:

    Pyrimidine synthesis: This step often involves the condensation of benzaldehyde with urea or thiourea in the presence of a catalyst.

    Benzo[d]thiazole synthesis: This can be achieved through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.

The final coupling reaction to form the target compound usually requires a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for targeted research and application development.

Properties

IUPAC Name

N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c25-19-11-17(14-4-2-1-3-5-14)22-12-24(19)9-8-21-20(26)15-6-7-16-18(10-15)27-13-23-16/h1-7,10-13H,8-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFJHCTKJUJLMDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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